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Introduction
ATL1102 is a second-generation antisense oligonucleotide designed to inhibit the expression of

CD49d, the alpha subunit of the very late antigen-4 (VLA-4) integrin. VLA-4 is a key adhesion

molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. It

plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the

vascular endothelium, a crucial step for their migration into tissues. The primary ligand for VLA-

4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1), which is upregulated

at sites of inflammation. By specifically targeting the mRNA of CD49d, ATL1102 leads to a

reduction in VLA-4 protein expression on the cell surface, thereby inhibiting the adhesive

interactions between leukocytes and the endothelium.[1][2] This mechanism of action makes

ATL1102 a promising therapeutic agent for inflammatory diseases where leukocyte migration is

a key pathological feature, such as multiple sclerosis and Duchenne muscular dystrophy.[3][4]

These application notes provide detailed protocols for performing in vitro cell adhesion assays

to evaluate the efficacy of ATL1102 in inhibiting the VLA-4/VCAM-1 interaction.

Mechanism of Action of ATL1102
ATL1102 is a synthetic antisense oligonucleotide that binds to the messenger RNA (mRNA) of

CD49d through Watson-Crick base pairing. This binding event recruits the intracellular enzyme

RNase H, which then cleaves the CD49d mRNA. The degradation of the target mRNA prevents
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its translation into the CD49d protein, leading to a subsequent reduction in the amount of VLA-

4 integrin expressed on the surface of leukocytes.[1] The reduced surface expression of VLA-4

impairs the ability of these cells to adhere to VCAM-1 on the surface of endothelial cells, thus

inhibiting their transmigration into inflamed tissues.
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Caption: Mechanism of Action of ATL1102. (Within 100 characters)
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Data Presentation
While specific in vitro IC50 values for ATL1102 in cell adhesion assays are not readily available

in the public domain, the following table summarizes the observed effects of ATL1102 on

lymphocyte populations in clinical settings, which is a direct consequence of its mechanism of

action.

Parameter
Treatment
Group

Baseline
(Mean ± SD)

Post-
treatment
(Mean ± SD)

Percentage
Change

Reference

Circulating

CD19+ (pre)

B cells

ATL1102 Not Reported Not Reported
53%

reduction
[1]

Circulating

Granulocytes
ATL1102 Not Reported Not Reported

43%

reduction
[1]

Circulating T

cells
ATL1102 Not Reported Not Reported

~25%

reduction
[1]

CD3+CD49d

+ T

lymphocytes

(x10⁹/L)

ATL1102

(25mg/week)
Not Reported

Rebound

post-

treatment

Statistically

significant

increase 4

weeks post-

dosing

[5]

Experimental Protocols
Protocol 1: Static Adhesion Assay of Jurkat Cells to
Immobilized VCAM-1
This protocol describes a static adhesion assay to quantify the inhibition of VLA-4/VCAM-1-

mediated adhesion of Jurkat cells (a human T lymphocyte cell line) by ATL1102.

Materials:

Jurkat cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://pubmed.ncbi.nlm.nih.gov/38271438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant human VCAM-1/CD106

96-well black, clear-bottom tissue culture plates

Calcein-AM fluorescent dye

ATL1102

Control antisense oligonucleotide (non-targeting)

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

Plate reader with fluorescence detection (485 nm excitation/520 nm emission)

Procedure:

Plate Coating:

Coat the wells of a 96-well plate with recombinant human VCAM-1 at a concentration of 1-

5 µg/mL in PBS overnight at 4°C.

Wash the wells three times with PBS to remove unbound VCAM-1.

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

Wash the wells three times with assay buffer.

Cell Treatment:

Culture Jurkat cells in appropriate media.

Treat the Jurkat cells with varying concentrations of ATL1102 (e.g., 10 nM to 10 µM) or a

control oligonucleotide for 24-72 hours to allow for antisense-mediated protein knockdown.

Cell Labeling:

After treatment, harvest the Jurkat cells and wash them with assay buffer.
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Resuspend the cells in assay buffer containing 1-5 µM Calcein-AM and incubate for 30

minutes at 37°C in the dark.

Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh

assay buffer at a concentration of 1 x 10⁶ cells/mL.

Adhesion Assay:

Add 100 µL of the labeled cell suspension to each VCAM-1 coated well.

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent

cells.

Quantification:

After the final wash, add 100 µL of assay buffer to each well.

Measure the fluorescence in each well using a plate reader (485 nm excitation/520 nm

emission).

A standard curve can be generated by lysing known numbers of labeled cells to correlate

fluorescence intensity with cell number.

Data Analysis:

Calculate the percentage of adherent cells for each treatment condition relative to the

untreated control.

Plot the percentage of adhesion versus the concentration of ATL1102 to generate a dose-

response curve and determine the IC50 value.
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Caption: Static Cell Adhesion Assay Workflow. (Within 100 characters)

Protocol 2: Lymphocyte Adhesion to Endothelial Cell
Monolayer under Flow Conditions
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This protocol describes a more physiologically relevant assay to assess the effect of ATL1102

on lymphocyte adhesion to a monolayer of human umbilical vein endothelial cells (HUVECs)

under shear stress.

Materials:

Primary human lymphocytes or a suitable lymphocyte cell line

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

Flow chamber system

Syringe pump

Fluorescent microscope with a camera

ATL1102

Control antisense oligonucleotide

TNF-α

Fluorescent cell tracker dye (e.g., Calcein-AM)

Procedure:

Endothelial Cell Culture:

Culture HUVECs on fibronectin-coated slides or plates until a confluent monolayer is

formed.

Activate the HUVEC monolayer by treating with TNF-α (10-100 ng/mL) for 4-6 hours to

induce VCAM-1 expression.

Lymphocyte Treatment and Labeling:

Isolate primary human lymphocytes or use a lymphocyte cell line.
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Treat the lymphocytes with varying concentrations of ATL1102 or a control oligonucleotide

for 24-72 hours.

Label the treated lymphocytes with a fluorescent cell tracker dye according to the

manufacturer's instructions.

Flow Adhesion Assay:

Assemble the flow chamber with the HUVEC-coated slide.

Perfuse the chamber with the labeled lymphocyte suspension at a defined shear stress

(e.g., 1-5 dynes/cm²) using a syringe pump.

Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes) to observe

cell rolling and firm adhesion.

Quantification and Data Analysis:

Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per

field of view.

Compare the number of adherent cells in the ATL1102-treated groups to the control group.

Calculate the percentage of inhibition of adhesion for each concentration of ATL1102.

VLA-4 Signaling Pathway
The binding of VLA-4 on a lymphocyte to VCAM-1 on an endothelial cell initiates an "outside-in"

signaling cascade within the lymphocyte. This signaling is crucial for the transition from rolling

adhesion to firm adhesion and subsequent transmigration. Key events in this pathway include

the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the

phosphorylation of downstream targets such as paxillin and p130Cas. This cascade ultimately

results in cytoskeletal rearrangements, including actin polymerization, which are necessary for

cell spreading and migration across the endothelium.
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Caption: VLA-4 Signaling Pathway. (Within 100 characters)
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Conclusion
The provided protocols offer robust methods for assessing the in vitro efficacy of ATL1102 in

inhibiting VLA-4-mediated cell adhesion. These assays are essential tools for the preclinical

evaluation and characterization of ATL1102 and other potential inhibitors of the VLA-4/VCAM-1

pathway. While specific dose-response data for ATL1102 in these assays is not widely

published, the described methodologies will enable researchers to generate this critical data to

further understand the therapeutic potential of this antisense oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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